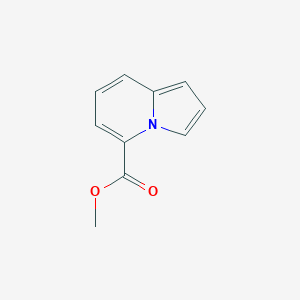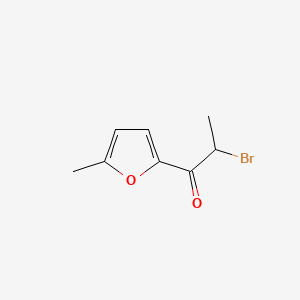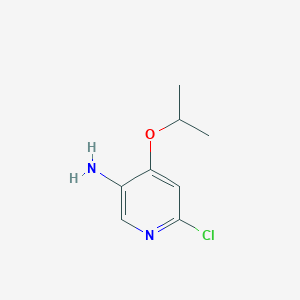![molecular formula C6H3ClN2O B13664178 6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
6-Chlorooxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives. One common method includes the condensation of 5-amino-6-hydroxypyrimidine with phenyl chlorothionocarbonate in the presence of pyridine, followed by treatment with pyrrolidines in the presence of triethylamine (TEA). This process leads to the formation of thioamide, which cyclizes to the desired product with silver nitrate in ammonia solution . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
6-Chlorooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include phosphorus oxychloride, polyphosphoric acid, and various bases and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chlorooxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
6-Chlorooxazolo[4,5-b]pyridine can be compared with other similar compounds such as:
Oxazolo[5,4-d]pyrimidine: This compound also features an oxazole ring fused to a pyrimidine ring and is known for its pharmacological activities.
Isoxazolo[4,5-b]pyridine: Similar in structure, this compound has been studied for its antibacterial, anticancer, and antiproliferative activities.
Thiazolo[4,5-b]pyridine: This compound is known for its broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H3ClN2O |
|---|---|
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
6-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
Clé InChI |
ULYPQBHSDOHIBF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1OC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)



![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)


![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)


